molecular formula C7H6FNO2S B1630217 2-Fluoro-4-nitrothioanisole CAS No. 372121-91-0

2-Fluoro-4-nitrothioanisole

Cat. No.: B1630217
CAS No.: 372121-91-0
M. Wt: 187.19 g/mol
InChI Key: IMUMBNWZBYRJRU-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrothioanisole is an organic compound with the molecular formula C7H6FNO3S. It is characterized by the presence of a fluorine atom, a nitro group, and a thioether linkage on a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrothioanisole typically involves the reaction of 3,4-difluoronitrobenzene with sodium thiomethoxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the fluorine atom with the thioether group .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-nitrothioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium thiomethoxide for thioether formation.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products:

    Reduction: 2-Fluoro-4-aminothioanisole.

    Oxidation: 2-Fluoro-4-nitrosulfoxide or 2-Fluoro-4-nitrosulfone.

Scientific Research Applications

2-Fluoro-4-nitrothioanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitrothioanisole is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the thioether linkage can interact with other chemical entities. These interactions can lead to the formation of new compounds with potential biological or industrial applications .

Comparison with Similar Compounds

    2-Fluoro-4-nitroanisole: Similar structure but with a methoxy group instead of a thioether linkage.

    4-Nitrothioanisole: Lacks the fluorine atom but has a similar nitro and thioether structure.

    2-Fluoro-4-aminothioanisole: The amino derivative of 2-Fluoro-4-nitrothioanisole.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with a thioether linkage.

Properties

IUPAC Name

2-fluoro-1-methylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2S/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUMBNWZBYRJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626680
Record name 2-Fluoro-1-(methylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372121-91-0
Record name 2-Fluoro-1-(methylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3,4-difluoro-nitrobenzene (25 g, 0.157 mol) and sodium methanethiolate (10.5 g, 0.15 mol) was stirred at room temperature overnight. The reaction mixture was poured into water and extracted twice with ether. The extracts were combined, washed with water (twice) and brine, dried (sodium sulfate), filtered, evaporated, and purified by column chromatography, eluting with 17% dichloromethane/hexanes to give 2-fluoro-1-methylsulfanyl-4-nitro-benzene (18.6 g, 63%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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